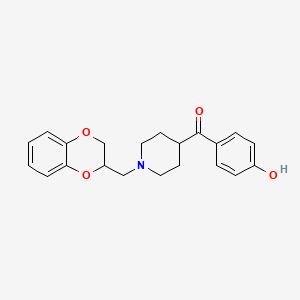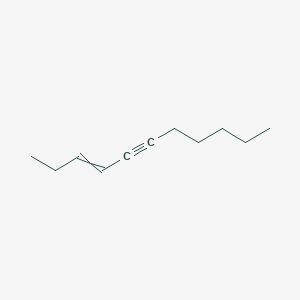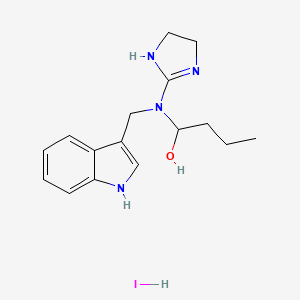![molecular formula C27H55N2NaO10S2 B14439225 1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt CAS No. 73791-62-5](/img/structure/B14439225.png)
1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt is a complex quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the quaternization of a tertiary amine with a suitable alkylating agent. The process begins with the reaction of 1-propanaminium with 2-hydroxyethyl groups, followed by the introduction of a sulfo group. The final step involves the methylation of the sulfate salt to form the monosodium salt. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and purity while minimizing by-products. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfo group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfo group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted quaternary ammonium compounds. These products have various applications in different fields, including pharmaceuticals and materials science.
Applications De Recherche Scientifique
1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt has several scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The compound exerts its effects through its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic substances. This interaction is facilitated by the quaternary ammonium group, which can form electrostatic interactions with negatively charged molecules. The sulfo group enhances the compound’s solubility in water, making it effective in various aqueous environments. The molecular targets and pathways involved include cell membranes and proteins, where the compound can alter membrane permeability and protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-2,3-bis[(9Z)-1-oxo-9-octadecenyl]oxy]-, acetate (salt)
- N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium
Uniqueness
1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt is unique due to its specific combination of functional groups, which confer distinct amphiphilic properties. This makes it particularly effective as a surfactant and in applications requiring interaction with both hydrophilic and hydrophobic substances. Its sulfo group also provides enhanced solubility in water compared to similar compounds.
Propriétés
Numéro CAS |
73791-62-5 |
|---|---|
Formule moléculaire |
C27H55N2NaO10S2 |
Poids moléculaire |
654.9 g/mol |
Nom IUPAC |
sodium;2-hydroxy-3-[2-hydroxyethyl-methyl-[2-[[(E)-octadec-9-enoyl]amino]ethyl]azaniumyl]propane-1-sulfonate;methyl sulfate |
InChI |
InChI=1S/C26H52N2O6S.CH4O4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(31)27-19-20-28(2,21-22-29)23-25(30)24-35(32,33)34;1-5-6(2,3)4;/h10-11,25,29-30H,3-9,12-24H2,1-2H3,(H-,27,31,32,33,34);1H3,(H,2,3,4);/q;;+1/p-1/b11-10+;; |
Clé InChI |
HUYSJTOEPQIWCM-BGNBUWATSA-M |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)NCC[N+](C)(CCO)CC(CS(=O)(=O)[O-])O.COS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCC[N+](C)(CCO)CC(CS(=O)(=O)[O-])O.COS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


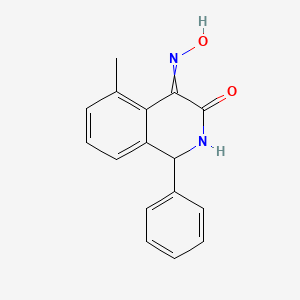

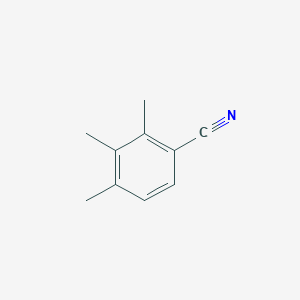
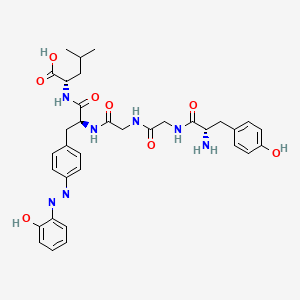

phosphanium](/img/structure/B14439174.png)
